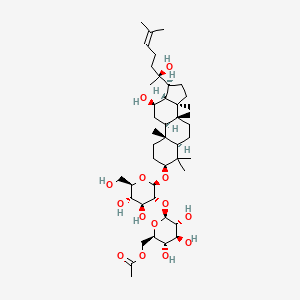

Ginsenoside Rs3

Descripción

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H74O14/c1-22(2)11-10-15-44(9,53)24-12-17-43(8)31(24)25(47)19-29-41(6)16-14-30(40(4,5)28(41)13-18-42(29,43)7)57-39-37(35(51)32(48)26(20-45)55-39)58-38-36(52)34(50)33(49)27(56-38)21-54-23(3)46/h11,24-39,45,47-53H,10,12-21H2,1-9H3/t24-,25+,26+,27+,28-,29+,30-,31-,32+,33+,34-,35-,36+,37+,38-,39-,41-,42+,43+,44-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMCLUKPDAUYFA-BYZJAHJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H74O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

827.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194861-70-6 | |

| Record name | Ginsenoside Rs3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194861706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Isolating Ginsenoside Rs3 from Panax ginseng: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the isolation of Ginsenoside Rs3 from Panax ginseng. This document details the necessary experimental protocols, summarizes quantitative data, and visualizes key processes and pathways to facilitate a comprehensive understanding of the isolation and mechanism of action of this promising ginsenoside.

This compound, a protopanaxadiol-type saponin found in processed ginseng, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the ginsenoside family, it contributes to the pharmacological activities attributed to Panax ginseng, commonly known as Korean red ginseng. This guide offers a consolidated resource for the extraction, purification, and characterization of this compound, alongside an exploration of its known cellular signaling pathways.

I. Isolation of this compound: Experimental Protocols

The isolation of this compound from Panax ginseng is a multi-step process involving extraction and chromatographic purification. While a single, universally standardized protocol is not established, the following methodologies are synthesized from various published studies on the isolation of Rs3 and structurally related ginsenosides.

A. Extraction of Total Ginsenosides

The initial step involves the extraction of a crude mixture of ginsenosides from the plant material.

Protocol: Methanolic Extraction

-

Sample Preparation: Dried and powdered roots of Panax ginseng are used as the starting material to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered ginseng is typically extracted with methanol (MeOH) or an aqueous methanol solution (e.g., 80% MeOH) at room temperature with stirring for several hours. This process is often repeated multiple times (e.g., 3-5 times) to ensure maximum extraction of ginsenosides.

-

Concentration: The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned with a nonpolar solvent, such as diethyl ether or n-hexane, to remove lipids and other nonpolar impurities. The aqueous layer, containing the more polar ginsenosides, is retained. This is followed by partitioning with a more polar solvent like water-saturated n-butanol to extract the ginsenoside fraction.

-

Final Concentration: The n-butanol fraction is washed with water and then evaporated to dryness to obtain the total ginsenoside extract.

B. Chromatographic Purification of this compound

The purification of this compound from the total ginsenoside extract is achieved through a series of chromatographic techniques.

Protocol: Multi-Step Column Chromatography

-

Silica Gel Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel (e.g., 200-300 mesh) is packed into a glass column.

-

Mobile Phase: A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform, methanol, and water (e.g., in a ratio of 65:35:10 v/v/v, lower phase).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing ginsenosides with polarities similar to Rs3.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):

-

Column: A reversed-phase C18 column is commonly used for the separation of ginsenosides.

-

Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase. The gradient is optimized to achieve baseline separation of Rs3 from other closely eluting ginsenosides.

-

Detection: UV detection at a low wavelength (e.g., 203 nm) is used to monitor the elution of the ginsenosides.

-

Fraction Collection and Purity Analysis: The fraction corresponding to the retention time of a this compound standard is collected. The purity of the isolated compound is then assessed using analytical HPLC.

-

II. Quantitative Data on this compound

The concentration of this compound can vary significantly depending on the species of ginseng, the processing method, and the part of the plant used. Red ginseng, which is produced by steaming and drying fresh ginseng, generally contains higher amounts of less-polar ginsenosides like Rs3 compared to white ginseng.

Table 1: Content of this compound in Panax ginseng

| Ginseng Type | Plant Part | Processing Method | This compound Content (mg/g) | Reference |

| Red Ginseng | Root | Steaming | Data not explicitly available in a compiled format; however, it is a known constituent. | [1] |

| White Ginseng | Root | Air-drying | Lower concentration compared to Red Ginseng. | [1] |

Note: Specific quantitative data on the yield and purity of isolated this compound from a defined starting amount of Panax ginseng is not consistently reported in the available literature. The values can vary widely based on the efficiency of the extraction and purification methods employed.

III. Signaling Pathways and Experimental Workflows

This compound, and its close structural analog Ginsenoside Rg3, have been shown to exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for the isolation process.

A. Experimental Workflow for this compound Isolation

B. PI3K/Akt Signaling Pathway Inhibition by this compound

This compound and its analogs have been reported to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells, leading to decreased cell proliferation and survival.

C. MAPK/ERK Signaling Pathway Activation by this compound

In some cellular contexts, ginsenosides have been shown to activate the MAPK/ERK pathway, which can lead to various cellular responses, including apoptosis in cancer cells.

D. p53 Signaling Pathway Induction by this compound

This compound can induce apoptosis by elevating the protein levels of p53 and its downstream target, p21.[2] This leads to cell cycle arrest and programmed cell death.

IV. Conclusion

The isolation of this compound from Panax ginseng is a meticulous process that yields a compound of significant interest for its potential pharmacological applications. This guide provides a foundational framework for researchers to undertake the isolation of this compound and to understand its molecular mechanisms of action. Further research is warranted to establish standardized isolation protocols and to fully elucidate the therapeutic potential of this promising natural product.

References

- 1. Classification of three types of ginseng samples based on ginsenoside profiles: appropriate data normalization improves the efficiency of multivariate analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginsenoside-Rs3, a new diol-type ginseng saponin, selectively elevates protein levels of p53 and p21WAF1 leading to induction of apoptosis in SK-HEP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Ginsenoside Rs3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rs3 is a protopanaxadiol-type saponin isolated from Korean Red Ginseng (Panax ginseng C.A. Meyer). As a member of the ginsenoside family of compounds, it has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by quantitative data, detailed experimental protocols for its study, and visualizations of its known signaling pathways.

Chemical Structure and Properties

This compound is a dammarane-type glycoside.[1] Its chemical structure is defined as (20S)-protopanaxadiol 3-O-[6''-O-acetyl-beta-D-glucopyranosyl (1→2)-beta-D-glucopyranoside].[1] The molecular formula for this compound is C44H74O14, and it has a molecular weight of 827.05 g/mol .[2][3]

The core structure is a tetracyclic triterpenoid aglycone, protopanaxadiol, which is characterized by a dammarane skeleton. Attached to this aglycone at the C-3 position is a disaccharide chain composed of two glucose molecules. The terminal glucose unit of this sugar chain is acetylated at the C-6 position. This acetylation is a key distinguishing feature of this compound.

Data Presentation

Spectroscopic Data

Table 1: 1H and 13C NMR Data for the Aglycone Moiety of a Protopanaxadiol-type Ginsenoside (Reference: 20(S)-Ginsenoside Rg3 in Pyridine-d5)

| Position | 13C Chemical Shift (δC) | 1H Chemical Shift (δH) |

| 1 | 39.3 | 1.45 (m), 0.91 (m) |

| 2 | 28.1 | 1.89 (m), 1.81 (m) |

| 3 | 88.8 | 3.25 (dd, J = 11.5, 4.0 Hz) |

| 4 | 39.8 | - |

| 5 | 56.6 | 0.82 (d, J = 11.0 Hz) |

| 6 | 18.6 | 1.50 (m), 1.42 (m) |

| 7 | 35.1 | 2.15 (m), 1.38 (m) |

| 8 | 40.2 | - |

| 9 | 50.4 | 1.58 (m) |

| 10 | 37.2 | - |

| 11 | 32.1 | 1.55 (m), 1.48 (m) |

| 12 | 70.8 | 3.55 (dd, J = 11.0, 4.5 Hz) |

| 13 | 49.3 | 2.25 (m) |

| 14 | 51.5 | - |

| 15 | 31.5 | 1.83 (m), 1.28 (m) |

| 16 | 26.7 | 1.85 (m), 1.65 (m) |

| 17 | 54.9 | 2.35 (m) |

| 18 | 15.6 | 0.95 (s) |

| 19 | 16.3 | 1.05 (s) |

| 20 | 72.8 | - |

| 21 | 22.8 | 1.62 (s) |

| 22 | 35.9 | 2.20 (m), 1.95 (m) |

| 23 | 22.9 | 2.05 (m) |

| 24 | 125.9 | 5.28 (t, J = 7.0 Hz) |

| 25 | 131.2 | - |

| 26 | 25.8 | 1.68 (s) |

| 27 | 17.8 | 1.60 (s) |

| 28 | 28.3 | 0.88 (s) |

| 29 | 16.5 | 0.90 (s) |

| 30 | 17.3 | 1.25 (s) |

Note: Data is for 20(S)-Ginsenoside Rg3 and serves as a close approximation for the aglycone of Rs3. The presence of the acetyl group in Rs3 would cause slight shifts in the signals of the terminal glucose residue.

Table 2: Mass Spectrometry Fragmentation Data for this compound

| Precursor Ion [M-H]- (m/z) | Fragmentation Ions (m/z) | Interpretation |

| 825.5 | 663.4 | Loss of acetylated glucose |

| 459.4 | Loss of both sugar moieties, yielding the protopanaxadiol aglycone | |

| 161.1 | Fragment corresponding to a dehydrated glucose molecule |

Note: This table is a representation of the expected fragmentation pattern based on the general behavior of protopanaxadiol ginsenosides.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Panax ginseng typically involves solvent extraction followed by chromatographic separation.

1. Extraction:

-

Dried and powdered Korean Red Ginseng roots are extracted with a polar solvent, such as methanol or ethanol, often using methods like soxhlet extraction, maceration, or ultrasonication to enhance efficiency.

-

The resulting crude extract is then concentrated under reduced pressure.

2. Chromatographic Purification:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution is typically employed, starting with a non-polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar Rf values to a this compound standard are pooled.

-

Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A mobile phase of acetonitrile and water in a gradient or isocratic elution is commonly used.

Western Blotting for p53 and p21 Protein Levels

This protocol outlines the detection of changes in p53 and p21 protein expression in cancer cells treated with this compound.

1. Cell Culture and Treatment:

-

Plate cancer cells (e.g., SK-HEP-1) at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

2. Protein Extraction:

-

Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for p53 and p21 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

1. Cell Culture and Treatment:

-

Seed cells in culture plates and treat with this compound as described for Western blotting.

2. Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

-

Add more 1X binding buffer to each sample.

-

Analyze the samples on a flow cytometer.

-

Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Signaling Pathways

This compound has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. A primary mechanism is the upregulation of the tumor suppressor protein p53 and its downstream effector, p21WAF1.[4]

The induction of p53 leads to an increase in p21WAF1, a potent inhibitor of cyclin-dependent kinases (CDKs).[4] Inhibition of CDKs results in cell cycle arrest at the G1/S transition, preventing DNA replication and cell division.[4] Ultimately, this cascade of events leads to the induction of apoptosis, or programmed cell death, in cancer cells.[4]

Conclusion

This compound is a promising natural product with well-defined anticancer properties. Its chemical structure, characterized by a protopanaxadiol aglycone with a specific acetylated disaccharide chain, is key to its biological activity. The ability of this compound to induce apoptosis through the p53/p21 pathway highlights its potential as a lead compound in the development of novel cancer therapeutics. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working with this important ginsenoside. Further research is warranted to fully elucidate its pharmacological profile and to explore its therapeutic potential in various disease models.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0039551) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Table 3 from Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Ginsenoside Rs3: A Technical Guide on its Discovery, Origin, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rs3, a rare diol-type saponin, has emerged as a compound of significant interest in the scientific community. Primarily isolated from processed Panax ginseng, this ginsenoside has demonstrated a spectrum of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery and origin of this compound, detailed experimental protocols for its isolation and analysis, and an in-depth exploration of its mechanisms of action, with a focus on key signaling pathways. Quantitative data are summarized for comparative analysis, and critical experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of this promising natural compound.

Discovery and Origin

This compound is a naturally occurring triterpenoid saponin first isolated from Korean Red Ginseng (Panax ginseng C.A. Meyer)[1][2]. It is considered a "rare" ginsenoside as it is typically found in low concentrations in raw ginseng. The processing of raw ginseng, primarily through steaming and heating, leads to the deglycosylation and structural transformation of more abundant ginsenosides, such as Rb1, Rb2, and Rc, into less polar ginsenosides, including Rs3[2]. This transformation is a key step in enhancing the bioactivity of ginseng preparations.

The structure of this compound has been elucidated as (20S)-protopanaxadiol 3-O-[β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside]. Its chemical formula is C42H72O13, with a molecular weight of 785.0 g/mol . The structural identification has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities and Therapeutic Potential

This compound has garnered attention for its diverse pharmacological effects, positioning it as a promising candidate for therapeutic development.

-

Anticancer Activity: A significant body of research has focused on the anticancer properties of this compound. It has been shown to inhibit the proliferation and induce apoptosis in a variety of cancer cell lines[1][3]. The primary mechanism involves the activation of the p53 tumor suppressor pathway[1][4][5].

-

Anti-inflammatory Effects: this compound exhibits potent anti-inflammatory activity by modulating key inflammatory pathways. It has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response[6][7].

-

Neuroprotective Effects: Emerging evidence suggests that this compound possesses neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases. Its mechanisms in this context are still under investigation but are thought to involve anti-inflammatory and anti-apoptotic actions within the central nervous system.

Experimental Protocols

Isolation and Purification of this compound from Korean Red Ginseng

This protocol outlines a general procedure for the isolation and purification of this compound.

-

Extraction:

-

Dried and powdered Korean Red Ginseng roots are extracted with 80% methanol (MeOH) at room temperature with agitation for 24 hours. The extraction is typically repeated three times.

-

The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The ginsenosides, including Rs3, are primarily found in the n-BuOH fraction.

-

-

Column Chromatography:

-

The n-BuOH fraction is subjected to silica gel column chromatography.

-

A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., chloroform-methanol-water mixtures), is used to separate the different ginsenoside fractions.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with Rs3 are further purified by preparative HPLC on a C18 column.

-

An isocratic or gradient elution with a mobile phase of acetonitrile and water is commonly employed.

-

The eluent is monitored by a UV detector (typically at 203 nm), and fractions corresponding to the Rs3 peak are collected.

-

-

Purity Assessment:

-

The purity of the isolated this compound is confirmed by analytical HPLC.

-

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structure of this compound is determined using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. Key chemical shifts in pyridine-d5 are summarized below.

| Position | ¹³C (ppm) | ¹H (ppm) |

| Aglycone | ||

| 1 | 39.2 | 1.35, 1.85 |

| 2 | 28.1 | 1.95 |

| 3 | 88.9 | 3.35 |

| 4 | 39.5 | - |

| 5 | 56.4 | 0.95 |

| ... | ... | ... |

| Inner Glucose | ||

| 1' | 105.2 | 4.95 |

| 2' | 83.5 | 4.15 |

| ... | ... | ... |

| Outer Glucose | ||

| 1'' | 106.8 | 5.35 |

| ... | ... | ... |

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its chemical formula.

In Vitro Biological Assays

-

Seed cancer cells (e.g., SK-HEP-1, MDA-MB-231) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT after solubilizing formazan crystals; 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Culture cells and treat with this compound as described for the viability assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data

The following tables summarize key quantitative data from studies on the biological effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| SK-HEP-1 | Hepatocellular Carcinoma | ~15 | 48 |

| MDA-MB-231 | Breast Cancer | ~30 | 48 |

| HCT116 | Colon Cancer | ~50 | 48 |

Table 2: Effect of this compound on Inflammatory Mediators

| Cell Line | Stimulant | Rs3 Conc. (µM) | Target | Effect |

| RAW 264.7 | LPS | 10-50 | NO Production | Inhibition |

| A549 | IL-1β | 10 | COX-2 Expression | Inhibition |

Signaling Pathways and Mechanisms of Action

p53-Mediated Apoptosis in Cancer Cells

This compound exerts its anticancer effects primarily through the activation of the p53 signaling pathway[1][4][5]. Upon treatment, Rs3 leads to an increase in the protein levels of p53. Activated p53 then transcriptionally upregulates the expression of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor. This leads to cell cycle arrest, typically at the G1/S phase, and subsequently induces apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.

Caption: this compound-induced p53 signaling pathway leading to apoptosis.

Inhibition of the NF-κB Inflammatory Pathway

This compound demonstrates anti-inflammatory effects by inhibiting the NF-κB signaling cascade[6][7]. In response to inflammatory stimuli like lipopolysaccharide (LPS) or interleukin-1β (IL-1β), Rs3 can prevent the degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes such as COX-2, TNF-α, and various interleukins.

Caption: Inhibition of the NF-κB pathway by this compound.

Modulation of the mTOR Signaling Pathway

Recent studies have indicated that this compound can also modulate the mTOR (mammalian target of rapamycin) signaling pathway[8][9]. The mTOR pathway is a central regulator of cell growth, proliferation, and survival. The precise mechanism of Rs3's interaction with the mTOR pathway is still being elucidated but appears to be context-dependent, with some studies suggesting inhibition in certain cancer types, contributing to its anti-proliferative effects.

Caption: Potential modulation of the mTOR signaling pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the biological effects of this compound.

Caption: A generalized experimental workflow for this compound research.

Conclusion

This compound stands out as a bioactive compound with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its well-defined origin from processed ginseng and the established mechanisms involving critical cellular signaling pathways like p53 and NF-κB provide a solid foundation for further research and development. The detailed experimental protocols and quantitative data presented in this guide are intended to support researchers in their efforts to unlock the full therapeutic capabilities of this promising natural product. Future studies should continue to explore its diverse biological activities, optimize its delivery for enhanced bioavailability, and ultimately translate these preclinical findings into clinical applications.

References

- 1. Ginsenoside-Rs3, a new diol-type ginseng saponin, selectively elevates protein levels of p53 and p21WAF1 leading to induction of apoptosis in SK-HEP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of ginsenosides: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the experimental proof of the anticancer potential of ginsenoside Rg3 (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of NF-kappaB by ginsenoside Rg3 enhances the susceptibility of colon cancer cells to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of Ginsenoside Rg3 via NF-κB Pathway in A549 Cells and Human Asthmatic Lung Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginsenoside Rg3 Promotes Cell Growth Through Activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ginsenoside Rg3 Promotes Cell Growth Through Activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis Pathway of Protopanaxadiol-Type Ginsenosides with a Focus on Ginsenoside Rs3 Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of protopanaxadiol (PPD)-type ginsenosides, with a specific focus on the enzymatic steps leading to key precursors of Ginsenoside Rs3. While the terminal enzymatic step for the synthesis of this compound has yet to be fully elucidated in published literature, this document outlines the well-established pathway to its immediate precursors, providing a foundational understanding for researchers in the field.

The biosynthesis of ginsenosides is a complex process involving numerous enzymes, beginning with the mevalonate (MVA) pathway to produce the triterpenoid backbone, which is then modified by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs).[1][2]

Core Biosynthetic Pathway of Protopanaxadiol (PPD)

The initial stages of ginsenoside biosynthesis involve the formation of the dammarane-type triterpene skeleton, protopanaxadiol (PPD). This process begins with the cyclization of 2,3-oxidosqualene, a product of the mevalonate pathway.

Key Enzymes in PPD Synthesis:

-

Dammarenediol-II Synthase (DS): This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II, the foundational tetracyclic structure of PPD-type ginsenosides.[2]

-

Protopanaxadiol Synthase (CYP716A47): A member of the cytochrome P450 family, this enzyme hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol.[3]

Glycosylation Steps Towards this compound Precursors

Following the synthesis of the PPD aglycone, a series of glycosylation events occur, catalyzed by UDP-glycosyltransferases (UGTs), which attach sugar moieties to the PPD backbone. This glycosylation is crucial for the diversity and pharmacological activity of ginsenosides. The pathway leading to the well-studied Ginsenoside Rg3 provides a model for the likely initial steps for the biosynthesis of other PPD-type ginsenosides like Rs3.

Key UDP-Glycosyltransferases in the PPD Glycosylation Pathway:

-

PgUGT74AE2: This UGT from Panax ginseng transfers a glucose moiety to the C-3 hydroxyl group of PPD to form Ginsenoside Rh2.[3]

-

PgUGT94Q2: Subsequently, this enzyme adds a second glucose molecule to the C-3 sugar of Rh2 to produce Ginsenoside Rg3.[3]

While this compound (also known as Quinquenoside Rs3) is a known PPD-type ginsenoside, the specific UGT responsible for its final glycosylation step has not been definitively identified in the currently available literature.[4] It is hypothesized that a yet-to-be-characterized UGT from Panax quinquefolium catalyzes the addition of a sugar moiety at the C-20 position of a precursor ginsenoside.

Quantitative Data on Key Biosynthetic Enzymes

Quantitative kinetic data for the enzymes involved in ginsenoside biosynthesis are essential for metabolic engineering and optimizing production. The following table summarizes available data, though it should be noted that comprehensive kinetic parameters for all enzymes are not yet fully reported in the literature.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Source |

| AnGlu04478 (β-glucosidase) | pNPG | 1.55 | 0.014 | - | - | [1] |

| BG23 (β-glucosidase) | pNPG | - | 1428.57 | - | - | [5] |

| BglA9 (β-glucosidase) | pNPG | 0.28 | 43.8 | 38.43 | 135.5 | [5] |

| SS-bgly (β-glycosidase) | Ginsenoside Rb1 | - | - | - | - | [6] |

| SS-bgly (β-glycosidase) | Ginsenoside Rd | - | - | - | - | [6] |

| SS-bgly (β-glycosidase) | Ginsenoside F2 | - | - | - | - | [6] |

Note: Data for the specific UGTs in the Rs3 pathway are limited. The table includes data for related glycosidases to provide context on enzyme kinetics in ginsenoside modification.

Experimental Protocols

Detailed methodologies are crucial for the characterization of the enzymes in the ginsenoside biosynthesis pathway. Below are generalized protocols for key experimental procedures.

This protocol describes the general steps for producing and purifying recombinant UGT enzymes for in vitro characterization.

Protocol Steps:

-

Gene Cloning: The target UGT gene is cloned into an E. coli expression vector, such as pET-28a, which often includes a His-tag for purification.[7][8][9][10]

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, like BL21 (DE3).

-

Cell Culture and Induction: Transformed cells are grown in Luria-Bertani (LB) medium containing the appropriate antibiotic. Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8).

-

Cell Lysis: After induction, cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is typically achieved through sonication on ice.

-

Purification: The soluble protein fraction is separated from cell debris by centrifugation and then purified using affinity chromatography, such as Ni-NTA for His-tagged proteins.

-

Analysis: The purity and size of the recombinant protein are confirmed by SDS-PAGE.

This protocol outlines the general procedure for determining the enzymatic activity of a purified UGT.

Reaction Mixture:

-

Purified UGT enzyme

-

Acceptor substrate (e.g., PPD, Ginsenoside Rh2)

-

Sugar donor (e.g., UDP-glucose)

-

Buffer (e.g., phosphate buffer, pH 7.0)

-

Metal ions (e.g., MgCl2, if required for activity)

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the buffer, acceptor substrate, and sugar donor.

-

Enzyme Addition: The reaction is initiated by adding the purified UGT enzyme.

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30-37°C) for a specific duration.

-

Reaction Termination: The reaction is stopped, often by adding an organic solvent like methanol or by heat inactivation.

-

Product Analysis: The reaction products are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][13][14][15]

LC-MS is a powerful technique for the separation and identification of ginsenosides in a complex mixture.

Typical LC-MS Parameters:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (often with formic acid) and acetonitrile or methanol.

-

Ionization Source: Electrospray ionization (ESI), typically in negative ion mode for ginsenosides.[14]

-

Mass Analyzer: Triple quadrupole or Orbitrap for high resolution and accurate mass measurements.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known ginsenosides.[12][15]

Conclusion and Future Directions

The biosynthesis of PPD-type ginsenosides is a multi-step enzymatic process that is becoming increasingly well-understood. While the pathway to Ginsenoside Rg3 is clearly defined, the specific UGT responsible for the final glycosylation step to produce this compound remains an area for future research. The identification and characterization of this enzyme, likely from Panax quinquefolium, will be crucial for the heterologous production of this specific ginsenoside. Further research is also needed to obtain comprehensive quantitative kinetic data for all the enzymes in the pathway to enable more precise metabolic engineering and optimization of production systems. The protocols and information provided in this guide serve as a foundational resource for researchers working to unravel the complete biosynthetic pathway of this compound and other valuable ginsenosides.

References

- 1. researchgate.net [researchgate.net]

- 2. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two ginseng UDP-glycosyltransferases synthesize ginsenoside Rg3 and Rd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cjnmcpu.com [cjnmcpu.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Heterologous gene expression in E. coli : methods and protocols - Catalog - UW-Madison Libraries [search.library.wisc.edu]

- 8. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterologous protein expression in E. coli [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative LC-MS/MS analysis of seven ginsenosides and three aconitum alkaloids in Shen-Fu decoction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Method development for the determination of seven ginsenosides in three Panax ginseng reference materials via liquid chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ginsenoside Rs3: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rs3, a dammarane-type triterpenoid saponin, is a bioactive compound predominantly found in heat-processed ginseng, such as red ginseng. It has garnered significant attention within the scientific community for its notable pharmacological activities, particularly its anti-cancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and the investigation of its biological effects. Furthermore, this document elucidates the molecular mechanisms underlying its pro-apoptotic activity, with a specific focus on the p53 signaling pathway. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a glycoside composed of a dammarane-type aglycone and a sugar moiety. Its chemical structure and properties have been characterized using various analytical techniques.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄₄H₇₄O₁₄ | [1][2][3] |

| Molecular Weight | 827.05 g/mol | [1][2][3] |

| Melting Point | 154-157 °C | [3] |

| Appearance | White to off-white powder | |

| CAS Number | 194861-70-6 | [1][2][3] |

Solubility

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Water | Sparingly soluble | |

| Pyridine | Soluble |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural identification.

| Ion Mode | [M+H]⁺ | [M+Na]⁺ | Key Fragment Ions | Reference(s) |

| Positive | 827.5151 | 849.4971 | 665 (aglycone + H)⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are instrumental in determining the precise arrangement of atoms within the this compound molecule. While specific spectral data for Rs3 is not detailed here, the general approach to its structural elucidation is outlined in the experimental protocols.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of this compound, as well as for assessing its biological activity.

Extraction and Isolation of this compound from Panax ginseng

The following protocol outlines a general procedure for the extraction and isolation of ginsenosides, which can be adapted for the specific purification of Rs3.

Methodology:

-

Extraction: Dried and powdered ginseng roots are subjected to reflux extraction with 80% aqueous methanol for several hours. This process is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and water-saturated n-butanol. The ginsenosides are primarily found in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water to separate different ginsenoside fractions.

-

Preparative HPLC: Fractions enriched with this compound are further purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water.

-

Structural Characterization: The purified compound is identified and characterized using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the isolated this compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-10 min, 20% A; 10-30 min, 20-60% A; 30-40 min, 60-80% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 203 nm.

-

Injection Volume: 20 µL.

Cell Viability Assay (MTT Assay)

Purpose: To assess the cytotoxic effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) and a vehicle control (DMSO).

-

Incubation: The plate is incubated for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Purpose: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Methodology:

-

Cell Treatment: Cells are treated with this compound for the desired time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Purpose: To investigate the effect of this compound on the expression of proteins involved in the p53 signaling pathway.

Methodology:

-

Protein Extraction: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p53, p21, MDM2, Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3]

Induction of Apoptosis via the p53 Signaling Pathway

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis through the activation of the p53 tumor suppressor pathway.[4]

This compound has been shown to down-regulate the expression of Murine Double Minute 2 (MDM2), an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] Inhibition of MDM2 leads to the accumulation and activation of p53.[4] Activated p53 then transcriptionally upregulates the expression of pro-apoptotic genes, such as the cyclin-dependent kinase inhibitor p21 and the Bcl-2 family member Bax.[3][4] Concurrently, p53 can suppress the expression of the anti-apoptotic protein Bcl-2.[1] The increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytosol.[1][5] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the biochemical and morphological hallmarks of apoptosis.[1]

Conclusion

This compound is a promising natural compound with well-defined physicochemical properties and significant anti-cancer potential. Its ability to induce apoptosis through the p53 signaling pathway makes it a valuable candidate for further investigation in drug development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists working to unlock the full therapeutic potential of this potent ginsenoside. Further research is warranted to explore its efficacy in in vivo models and to optimize its delivery for clinical applications.

References

- 1. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jcpjournal.org [jcpjournal.org]

- 3. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive oxygen species mediated ginsenoside Rg3- and Rh2-induced apoptosis in hepatoma cells through mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside Rs3: A Deep Dive into its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rs3, a diol-type saponin isolated from Panax ginseng, has emerged as a promising natural compound in oncology research. Its selective cytotoxicity towards cancer cells, coupled with its ability to modulate key signaling pathways, positions it as a compelling candidate for further investigation and development as a therapeutic agent. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer effects of this compound, with a focus on its impact on apoptosis, cell cycle regulation, and metastasis. While research on this compound is ongoing, this document synthesizes the current understanding, drawing from studies on both Rs3 and the closely related, extensively studied ginsenoside Rg3, to offer a comprehensive overview for the scientific community.

Core Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cancer cell division cycle, and inhibiting the processes of metastasis. These effects are orchestrated through the modulation of several critical intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. At higher concentrations (typically 10-25 µM), it triggers a cascade of molecular events leading to programmed cell death.[1] One of the central mechanisms is the activation of the intrinsic apoptotic pathway.

p53/p21 Pathway Activation: A key study demonstrated that this compound selectively elevates the protein levels of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21WAF1, in SK-HEP-1 human hepatoma cells.[1] This upregulation is a critical event that precedes the onset of apoptosis.[1]

Mitochondrial Pathway: The induction of apoptosis by this compound is also linked to the mitochondrial pathway. In MDA-MB-231 human breast cancer cells, treatment with the related ginsenoside Rg3 led to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[2] Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[2] The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of this process.[2]

Cell Cycle Arrest

At lower concentrations (0.1-5 µM), this compound has been shown to efficiently arrest the cell cycle at the G1/S boundary in SK-HEP-1 cells.[1] This prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.

Role of p53 and p21: The cell cycle arrest is directly linked to the upregulation of p53 and p21WAF1.[1] p21WAF1 is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly cyclin E-CDK2 and cyclin A-CDK2 complexes, which are essential for the G1/S transition. By downregulating the activities of these kinases, this compound effectively blocks cell cycle progression.[1]

Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Ginsenoside Rg3 has demonstrated significant anti-metastatic properties in various cancer models, and it is plausible that Rs3 shares these capabilities. The mechanisms involved are complex and target different stages of the metastatic cascade.

Inhibition of Cell Migration and Invasion: Studies on ginsenoside Rg3 have shown that it can significantly reduce the migration and invasion of liver cancer cells (HepG2 and MHCC-97L).[3] This is achieved, in part, by upregulating the expression of Rho GTPase activating protein 9 (ARHGAP9), a protein that can inhibit cell motility.[3]

Key Signaling Pathways Modulated by this compound

The anticancer effects of this compound are underpinned by its ability to interfere with several key signaling pathways that are often dysregulated in cancer.

p53/p21 Signaling Pathway

As previously discussed, the p53/p21 pathway is a primary target of this compound. By increasing the expression of p53 and p21, it triggers both cell cycle arrest and apoptosis.[1]

Caption: this compound upregulates p53 and p21, leading to cell cycle arrest and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. In many cancers, NF-κB is constitutively active, promoting tumor growth and resistance to therapy. Ginsenoside Rg3 has been shown to inhibit NF-κB signaling.[4]

Caption: this compound (Rg3) inhibits the NF-κB pathway, reducing pro-survival gene expression.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial survival pathway that is frequently hyperactivated in cancer. It regulates cell proliferation, growth, and survival. Studies on ginsenosides, including Rg3, have demonstrated inhibitory effects on this pathway.[5][6]

Caption: this compound (Rg3) inhibits the PI3K/Akt/mTOR pathway, suppressing cancer cell survival.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in the regulation of cell proliferation, differentiation, and survival. Its dysregulation is common in cancer. Ginsenoside Rg3 has been shown to suppress the activation of this pathway.[4][7]

Caption: this compound (Rg3) suppresses the MAPK/ERK pathway, leading to reduced cell proliferation.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound and Rg3 on cancer cells.

Table 1: IC50 Values of Ginsenoside Rg3 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |

| NOZ | Gallbladder Cancer | ~100 | 48 | [4] |

| GBC-SD | Gallbladder Cancer | ~100 | 48 | [4] |

| MDA-MB-231 | Breast Cancer | Not specified, but dose-dependent decrease in viability up to 30 µM | 24 | [2] |

| 786-O | Renal Carcinoma | Not specified, but significant inhibition at 45 µM | 72 | [8] |

Table 2: Effects of this compound/Rg3 on Apoptosis and Cell Cycle

| Ginsenoside | Cell Line | Concentration (µM) | Effect | Quantitative Measurement | Reference |

| Rs3 | SK-HEP-1 | 10-25 | Induction of Apoptosis | Not specified | [1] |

| Rs3 | SK-HEP-1 | 0.1-5 | G1/S Cell Cycle Arrest | Not specified | [1] |

| Rg3 | MDA-MB-231 | 30 | Induction of Apoptosis | 29.49% apoptotic cells at 24h | [2] |

| Rg3 | 786-O | 5 | Induction of Apoptosis | 9.14 ± 1.35% apoptotic cells at 48h | [7] |

| Rg3 | 786-O | 15 | Induction of Apoptosis | 15.26 ± 2.03% apoptotic cells at 48h | [7] |

| Rg3 | 786-O | 45 | Induction of Apoptosis | 23.18 ± 1.46% apoptotic cells at 48h | [7] |

Table 3: Anti-Metastatic Effects of Ginsenoside Rg3

| Cell Line | Cancer Type | Concentration (µg/ml) | Effect | Assay | Reference |

| HepG2 | Liver Cancer | 1.25, 2.5, 5 | Inhibition of Migration & Invasion | Transwell Assay | [3] |

| MHCC-97L | Liver Cancer | 1.25, 2.5, 5 | Inhibition of Migration & Invasion | Transwell Assay | [3] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of ginsenosides.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Steps:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Protocol Workflow:

Caption: General workflow for Western blot analysis of protein expression.

Detailed Steps:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, p21, Akt, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptotic cells.

Protocol Workflow:

Caption: Workflow for cell cycle and apoptosis analysis using flow cytometry.

Detailed Steps for Cell Cycle Analysis:

-

Cell Preparation: After treatment, harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Detailed Steps for Apoptosis (Annexin V/PI) Assay:

-

Cell Preparation: After treatment, harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Migration and Invasion (Transwell) Assay

This assay is used to assess the migratory and invasive potential of cancer cells.

Protocol Workflow:

Caption: Workflow for assessing cell migration and invasion using a Transwell assay.

Detailed Steps:

-

Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (with an 8 µm pore size) with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

-

Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. This compound can be added to the upper and/or lower chambers.

-

Incubation: Incubate for a period that allows for cell migration/invasion (e.g., 24 hours).

-

Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Staining and Counting: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane. Count the stained cells under a microscope.

Conclusion and Future Directions

This compound demonstrates significant anticancer potential through its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis. Its modulation of key signaling pathways, including the p53/p21, NF-κB, PI3K/Akt, and MAPK/ERK pathways, highlights its multifaceted mechanism of action. While much of the detailed mechanistic work has been conducted with the closely related Ginsenoside Rg3, the existing data on Rs3 strongly suggests similar and potent anticancer activities.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Comprehensive in vivo studies: To evaluate the efficacy and safety of this compound in various preclinical cancer models.

-

Pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion, and to optimize dosing strategies.

-

Combination therapies: To investigate potential synergistic effects with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

-

Target identification: To further elucidate the direct molecular targets of this compound to refine our understanding of its mechanism of action.

The continued exploration of this compound and its derivatives holds great promise for the development of novel and effective cancer therapies.

References

- 1. Ginsenoside-Rs3, a new diol-type ginseng saponin, selectively elevates protein levels of p53 and p21WAF1 leading to induction of apoptosis in SK-HEP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rg3 inhibits the migration and invasion of liver cancer cells by increasing the protein expression of ARHGAP9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginsenoside Rg3 Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The pharmacological role of Ginsenoside Rg3 in liver diseases: A review on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ginsenoside 20(R)-Rg3 enhances natural killer cell activity by increasing activating receptor expression through the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

Ginsenoside Rs3: A Technical Guide to Preliminary Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rs3, a diol-type saponin isolated from Panax ginseng, has garnered significant attention within the scientific community for its potential therapeutic applications. Preliminary research has revealed its promising biological activities, particularly in the realms of oncology and immunology. This technical guide provides an in-depth overview of the core biological activities of this compound, detailed experimental protocols for its screening, and a summary of quantitative data to facilitate further research and development.

Anticancer Activity

This compound has demonstrated notable anticancer effects across various cancer cell lines. Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis, mediated through the modulation of key signaling pathways.

Quantitative Data Summary

The following table summarizes the effective concentrations and half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| SK-HEP-1 | Hepatocellular Carcinoma | Cell Cycle Arrest (G1/S) | 0.1-5 µM | [1] |

| SK-HEP-1 | Hepatocellular Carcinoma | Apoptosis Induction | 10-25 µM | [1] |

| Gallbladder Cancer Cells (Multiple Lines) | Gallbladder Cancer | IC50 | ~100 µM | [2] |

Signaling Pathways

p53 Signaling Pathway: this compound has been shown to selectively increase the protein levels of p53 and its downstream target, p21WAF1.[1] This upregulation leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest at the G1/S boundary and subsequent induction of apoptosis.[1] One of the upstream mechanisms for p53 accumulation is the inhibition of its negative regulator, murine double minute 2 (MDM2).[2]

Experimental Protocols

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

Complete culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Rs3).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Objective: To quantify the protein expression levels of p53 and p21 in cancer cells treated with this compound.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated cells by trypsinization and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating the inflammatory response in immune cells such as macrophages.

Quantitative Data Summary

The following table indicates the effective concentrations of this compound for its anti-inflammatory effects.

| Cell Type | Parameter | Effective Concentration | Reference | | :--- | :--- | :--- | :--- | :--- | | Mouse Peritoneal Macrophages | Inhibition of iNOS protein induction | 5-10 µM |[3] | | RAW264.7 Macrophages | Inhibition of NO production | 6.25-50 µg/mL |[4] |

Signaling Pathways

NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] It can suppress the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][6]

Experimental Protocols

Objective: To measure the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in macrophages.

Materials:

-

Macrophage cell line (e.g., RAW264.7)

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using the sodium nitrite standard solution to determine the concentration of nitrite in the samples.

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary biological activity screening of this compound.

Conclusion

This technical guide provides a foundational understanding of the preliminary biological activities of this compound, with a focus on its anticancer and anti-inflammatory effects. The detailed experimental protocols and summarized quantitative data serve as a valuable resource for researchers and drug development professionals. The elucidation of its mechanisms of action, particularly its influence on the p53 and NF-κB signaling pathways, highlights its potential as a novel therapeutic agent. Further in-depth preclinical and clinical studies are warranted to fully explore the therapeutic utility of this compound.

References

- 1. Ginsenoside-Rs3, a new diol-type ginseng saponin, selectively elevates protein levels of p53 and p21WAF1 leading to induction of apoptosis in SK-HEP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rg3 promotes inflammation resolution through M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repressing effect of transformed ginsenoside Rg3-mix against LPS-induced inflammation in RAW264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rg3 Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of the ginsenoside Rg3 on phorbol ester-induced cyclooxygenase-2 expression, NF-kappaB activation and tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside Rs3: A Technical Guide to its Activation of the p53 and p21 Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rs3, a diol-type ginseng saponin, has demonstrated significant potential as an anti-cancer agent through its targeted effects on cell cycle regulation and apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the action of this compound, with a specific focus on its role in activating the p53 and p21 signaling pathway. The information presented herein is intended to support further research and development of ginsenoside-based therapeutics.

Core Mechanism of Action

This compound exerts its anti-proliferative and pro-apoptotic effects primarily through the modulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1] At lower concentrations, this compound induces cell cycle arrest at the G1/S boundary, while higher concentrations trigger apoptosis.[1] This dose-dependent dual activity makes it a compound of significant interest for cancer therapy.